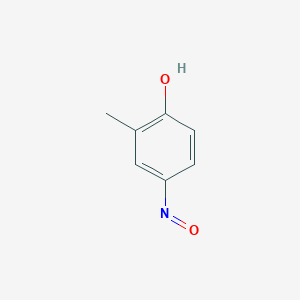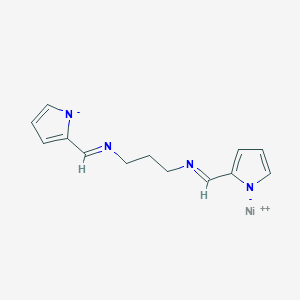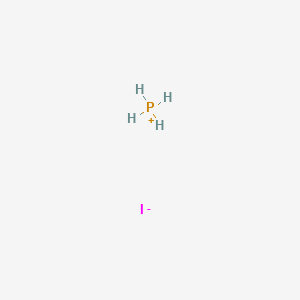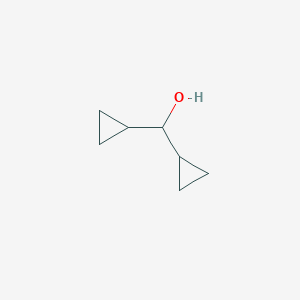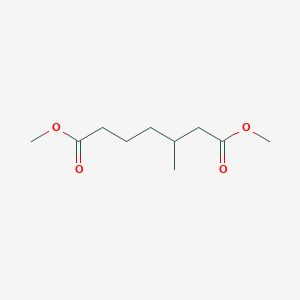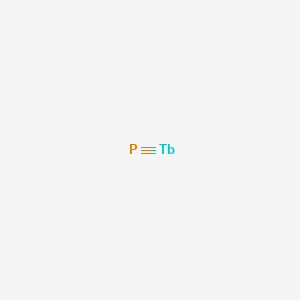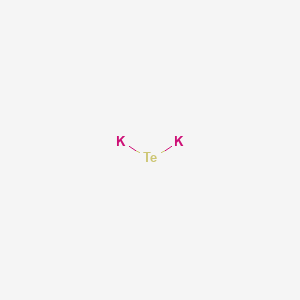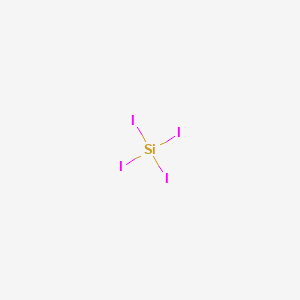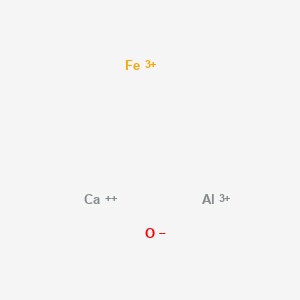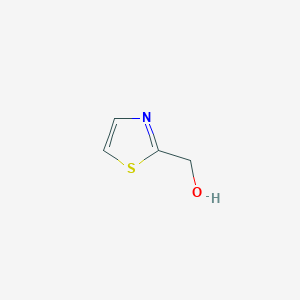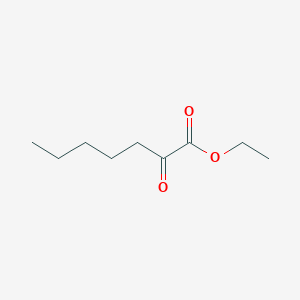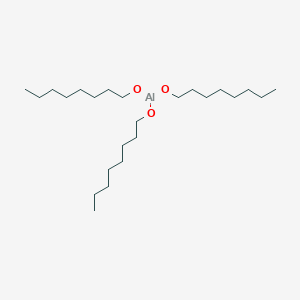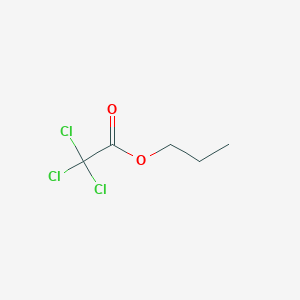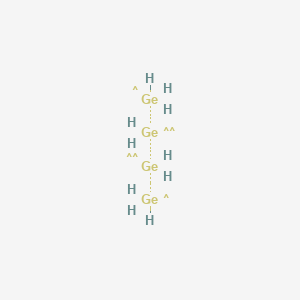
Tetragermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetragermane is a chemical compound that has been of interest to researchers due to its unique properties and potential applications in various fields of science. This compound is a member of the group of organogermanium compounds, which are known for their diverse properties and applications in the fields of materials science, catalysis, and biomedicine.
作用機序
The mechanism of action of tetragermane is not fully understood, but it is believed to involve the formation of reactive germanium species that can interact with biological molecules and cellular structures. These reactive species may induce oxidative stress and damage to cancer cells, leading to cell death.
生化学的および生理学的効果
Tetragermane has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that tetragermane can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.
In vivo studies have shown that tetragermane can inhibit the growth of tumors in animal models and reduce inflammation in various tissues. These findings suggest that tetragermane may have potential applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of tetragermane is its high stability and low toxicity, which make it suitable for use in a range of lab experiments. Tetragermane is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
However, tetragermane also has some limitations for lab experiments, including its low solubility in aqueous solutions and its tendency to decompose in the presence of air or moisture. These limitations can make it challenging to work with tetragermane in certain experimental settings.
将来の方向性
There are many potential future directions for research on tetragermane. One area of interest is the development of new synthetic methods for producing tetragermane and other organogermanium compounds with enhanced properties and applications.
Another area of interest is the investigation of the mechanism of action of tetragermane and its potential applications in biomedicine. This could include studies on the effects of tetragermane on different types of cancer cells, as well as investigations into its potential applications in immunotherapy and other areas of medicine.
Overall, tetragermane is a fascinating compound with a range of potential applications in various fields of science. Further research is needed to fully understand its properties and potential applications, but the current findings suggest that tetragermane could have significant implications for materials science, catalysis, and biomedicine in the future.
合成法
The synthesis of tetragermane is a complex process that involves the use of various reagents and techniques. One of the most common methods for synthesizing tetragermane is the reduction of germanium tetrachloride with lithium aluminum hydride in anhydrous ether. This method is known to produce high yields of tetragermane and is widely used in research labs.
科学的研究の応用
Tetragermane has been extensively studied for its potential applications in various fields of science. In materials science, tetragermane has been used as a precursor for the synthesis of germanium-based materials, such as germanium nanowires and germanium nanoparticles. These materials have unique properties that make them useful in a range of applications, including electronics, photonics, and energy storage.
In catalysis, tetragermane has been used as a catalyst for various chemical reactions, including the reduction of nitro compounds and the hydrogenation of olefins. Tetragermane has also been studied for its potential applications in biomedicine, where it has been shown to exhibit anticancer and antiviral activity.
特性
CAS番号 |
14691-47-5 |
|---|---|
製品名 |
Tetragermane |
分子式 |
Ge4H10 |
分子量 |
300.6 g/mol |
InChI |
InChI=1S/2GeH3.2GeH2/h2*1H3;2*1H2 |
InChIキー |
DSRDIWNDNXGDBV-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2] |
正規SMILES |
[GeH3].[GeH3].[GeH2].[GeH2] |
同義語 |
Tetragermane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



